![molecular formula C18H16N4O3 B2914118 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034225-49-3](/img/structure/B2914118.png)
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This compound also features a pyridine ring, a benzodioxole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings contribute to the compound’s heterocyclic nature. The benzodioxole ring and carboxamide group further add to the complexity of the structure .Scientific Research Applications
- The compound’s unique structure makes it a promising candidate for antitumor research. Researchers have synthesized related derivatives and evaluated their potential against various cancer cell lines . Further investigations into its mechanism of action and efficacy are warranted.
- Some derivatives containing similar pyrazole and benzodioxole scaffolds have demonstrated cytotoxic activity . Investigating the cytotoxicity of our compound could provide insights into its therapeutic potential.
- Indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic properties . Exploring whether our compound exhibits similar effects could be valuable.
- Considering the benzodioxole moiety, it’s worth investigating whether our compound has any gastroprotective effects or influences ulcerogenic indices . Such insights could guide drug development.
- Researchers have studied the intermolecular hydrogen bonding behavior of related compounds . Investigating our compound’s interactions in solution could enhance our understanding of its behavior.
- Although not directly reported for our compound, derivatives with similar heterocyclic rings have exhibited antibacterial, antifungal, and antiviral activities . Assessing its antimicrobial potential is crucial.
- In the context of antimicrobial resistance (AMR), novel drug candidates are essential. Our compound’s unique structure could contribute to overcoming AMR challenges .
Antitumor Activity
Cytotoxic Properties
Anti-Inflammatory and Analgesic Effects
Ulcerogenic Index and Gastroprotective Activity
Intermolecular Hydrogen Bonding Studies
Antimicrobial Potential
Drug Development and AMR Challenges
Future Directions
Compounds with similar structures have been used in the development of new pesticides due to their various biological activities, high selectivities, and low toxicities . Therefore, “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” and its derivatives could potentially be explored for similar applications in the future.
Mechanism of Action
Target of Action
The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” has been found to interact with several targets. One of the primary targets is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Another potential target is the kinase p70S6Kβ .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it acts as a potent activator of NAMPT . This activation enhances the NAD+ salvage pathway, which is crucial for various biological processes .
Biochemical Pathways
The activation of NAMPT by the compound enhances the NAD+ salvage pathway . NAD+ is a coenzyme that plays a critical role in various biological processes, including metabolism and aging . Therefore, the compound’s action on NAMPT can have downstream effects on these processes.
Result of Action
The activation of NAMPT by the compound can lead to enhanced biological processes that depend on the NAD+ salvage pathway . This could potentially have therapeutic implications for a diverse array of diseases .
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSXLISUQNHOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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